molecular formula C29H60N2S B14429127 N,N,N-Triheptylheptan-1-aminium thiocyanate CAS No. 86108-30-7

N,N,N-Triheptylheptan-1-aminium thiocyanate

Cat. No.: B14429127
CAS No.: 86108-30-7
M. Wt: 468.9 g/mol
InChI Key: XEPCIGJWOZICNH-UHFFFAOYSA-M
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Description

N,N,N-Triheptylheptan-1-aminium thiocyanate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound is characterized by its long alkyl chains, which contribute to its hydrophobic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triheptylheptan-1-aminium thiocyanate typically involves the quaternization of N,N,N-Triheptylheptan-1-amine with a thiocyanate source. A common method includes reacting N,N,N-Triheptylheptan-1-amine with an alkyl halide, followed by the addition of thiocyanate ions. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete quaternization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triheptylheptan-1-aminium thiocyanate can undergo various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents.

    Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts with different anions.

Scientific Research Applications

N,N,N-Triheptylheptan-1-aminium thiocyanate has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its antimicrobial properties.

    Medicine: Potential use in drug delivery systems due to its surfactant properties.

    Industry: Employed in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of N,N,N-Triheptylheptan-1-aminium thiocyanate involves its interaction with cell membranes. The long alkyl chains disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Triheptylheptan-1-aminium bromide
  • N,N,N-Triheptylheptan-1-aminium chloride

Uniqueness

N,N,N-Triheptylheptan-1-aminium thiocyanate is unique due to its thiocyanate anion, which imparts specific chemical reactivity and potential biological activity not found in its bromide or chloride counterparts.

Properties

CAS No.

86108-30-7

Molecular Formula

C29H60N2S

Molecular Weight

468.9 g/mol

IUPAC Name

tetraheptylazanium;thiocyanate

InChI

InChI=1S/C28H60N.CHNS/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;2-1-3/h5-28H2,1-4H3;3H/q+1;/p-1

InChI Key

XEPCIGJWOZICNH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.C(#N)[S-]

Origin of Product

United States

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